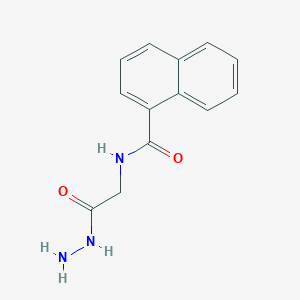

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide

Descripción general

Descripción

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide, also known as HNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNE is a hydrazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Material Synthesis

This compound’s structural framework makes it suitable for the synthesis of advanced materials. Its naphthalene core can be functionalized to create polymers or small molecules with specific optical properties, which could be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalysis

In catalysis, N-[(hydrazinecarbonyl)methyl]naphthalene-1-carboxamide can be involved in the synthesis of catalysts that facilitate various chemical reactions. Its ability to act as a ligand can be exploited to create metal complexes that catalyze redox reactions, which are crucial in industrial processes .

Fungicide Research

The compound’s structural analogs have been studied for their fungicidal properties. By inhibiting the growth of fungi such as Rhizoctonia solani, these compounds can lead to the development of new fungicides that help protect crops and ensure food security .

Antimicrobial Activity

Research has indicated that derivatives of naphthalene carboxamide, like our compound of interest, can exhibit significant antimicrobial activity. This opens up possibilities for its use in creating new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Applications

The hydrazine moiety present in the compound can be used to synthesize selective COX-2 inhibitors. These are important in the treatment of inflammation and related diseases. The compound can serve as a starting point for the development of new anti-inflammatory drugs .

Mecanismo De Acción

Target of Action

The primary target of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is the proliferating cell nuclear antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA repair . The compound was designed to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .

Mode of Action

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide acts as a small molecule inhibitor of PCNA . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .

Biochemical Pathways

It is known that the compound interferes with the function of pcna, a protein essential for dna replication and repair within tumors .

Result of Action

In vitro testing demonstrated that N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .

Propiedades

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPWXTKOCBUZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)